

# 2-(Allylthio)benzimidazole molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-(Allylthio)benzimidazole

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An In-Depth Technical Guide to **2-(Allylthio)benzimidazole**: Synthesis, Characterization, and Therapeutic Potential

## Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically significant therapeutic agents.[1][2] This heterocyclic aromatic compound, formed by the fusion of benzene and imidazole rings, provides a versatile framework for designing molecules with a vast spectrum of biological activities, including anthelmintic, antiulcer, antiviral, and anticancer properties.[1][3][4][5] The strategic substitution at the 2-position of the benzimidazole ring is a common approach to modulate its pharmacological profile.[1][6] This guide focuses on a specific derivative, **2-(Allylthio)benzimidazole**, a molecule that combines the established benzimidazole core with a reactive allylthio side chain, offering unique opportunities for both chemical modification and biological interaction.

As a Senior Application Scientist, this document serves as a technical resource for researchers and drug development professionals. It moves beyond simple data presentation to explain the causal logic behind synthetic strategies and analytical protocols, ensuring a robust and reproducible understanding of this compound. We will explore its fundamental molecular properties, detail its synthesis and structural elucidation, and discuss its potential mechanisms of action within the broader context of benzimidazole-based therapeutics.

## Core Molecular and Physical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. **2-(Allylthio)benzimidazole** is characterized by the data compiled below, primarily sourced from comprehensive chemical databases.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> S	[7]
Molecular Weight	190.27 g/mol	[7]
IUPAC Name	2-(prop-2-en-1-ylthio)-1H-benzimidazole	[7]
CAS Number	51389-04-9	[7]
Appearance	White solid	[8]
Melting Point	137 °C	[8]

These identifiers are critical for accurate literature searches, regulatory documentation, and ensuring the correct material is used in experimental setups.

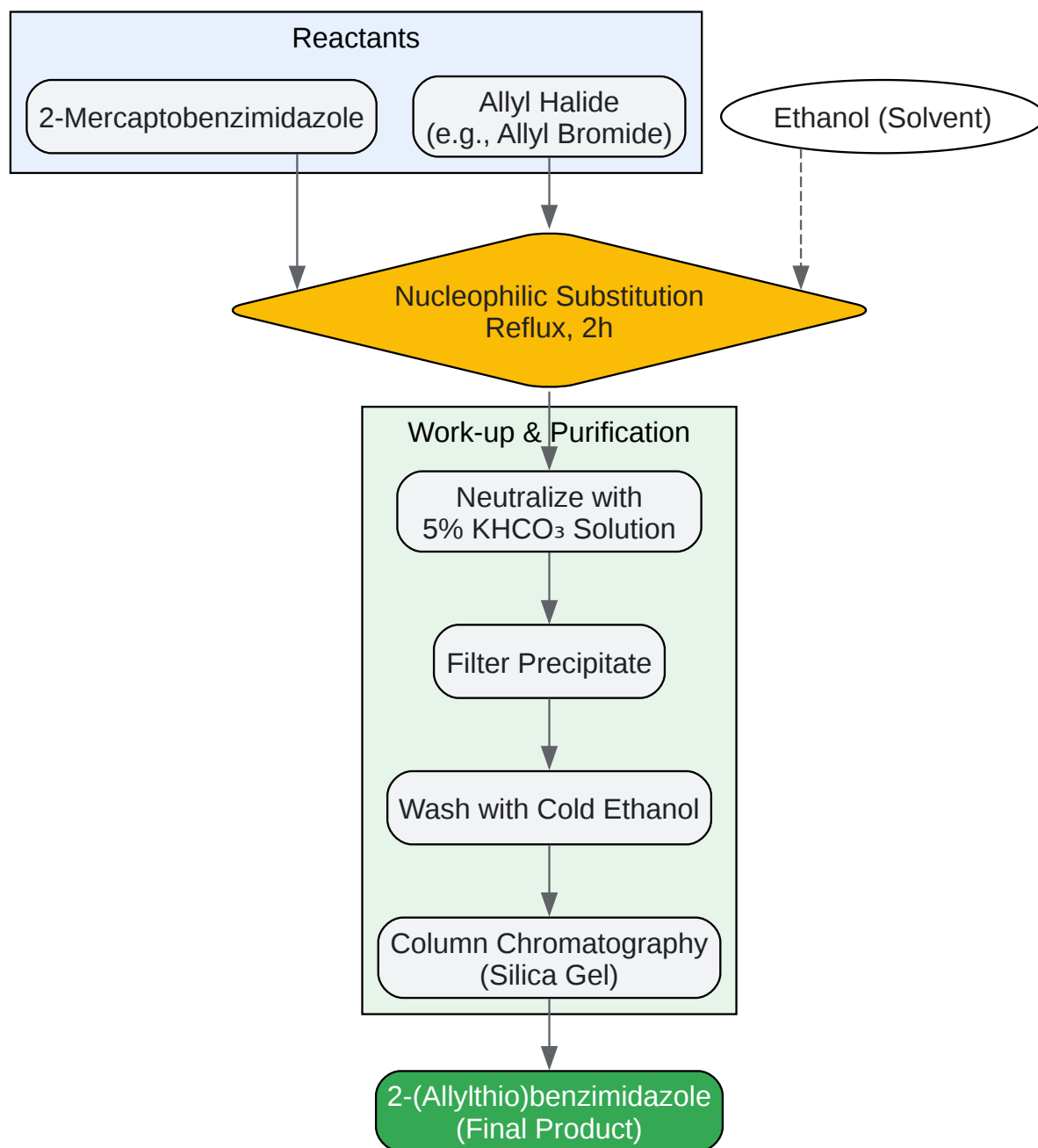
## Synthesis of 2-(Allylthio)benzimidazole

The synthesis of **2-(Allylthio)benzimidazole** is efficiently achieved via a classical nucleophilic substitution reaction. This method is favored due to its high yield, operational simplicity, and the commercial availability of the starting materials.

## Mechanistic Rationale

The chosen synthetic route hinges on the nucleophilic character of the sulfur atom in 2-mercaptobenzimidazole. In its thiol tautomeric form, the sulfur atom readily attacks the electrophilic carbon of an allyl halide (e.g., allyl bromide or chloride), leading to the formation of a stable carbon-sulfur bond and the displacement of the halide leaving group. The reaction is typically conducted in a polar solvent like ethanol, which facilitates the dissolution of the reactants, and in the presence of a base to neutralize the acidic proton of the thiol, thereby enhancing its nucleophilicity.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **2-(Allylthio)benzimidazole**.

## Detailed Experimental Protocol

This protocol is adapted from established procedures for the S-alkylation of 2-mercaptobenzimidazole.[9]

- **Dissolution:** In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.50 g (10.0 mmol) of 2-mercaptobenzimidazole in 20 mL of anhydrous ethanol.
- **Addition of Alkylating Agent:** To this stirring solution, add 1.45 g (12.0 mmol, 1.2 equivalents) of allyl bromide.
- **Reflux:** Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase.
- **Neutralization:** After cooling the mixture to room temperature, slowly add a 5% aqueous solution of potassium bicarbonate ( $\text{KHCO}_3$ ) with continuous stirring until precipitation is complete and the solution is neutral to pH paper.
- **Isolation:** Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the filtered solid twice with 10 mL portions of cold ethanol to remove unreacted starting materials and salts.
- **Purification:** For high-purity material, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[9]
- **Drying:** Dry the purified white solid under vacuum to yield the final product, **2-(Allylthio)benzimidazole**.

## Structural Elucidation and Analytical Workflow

Unambiguous confirmation of the chemical structure is a non-negotiable step in chemical synthesis. A combination of spectroscopic techniques is employed to validate the identity and purity of the synthesized **2-(Allylthio)benzimidazole**.

## Spectroscopic Analysis

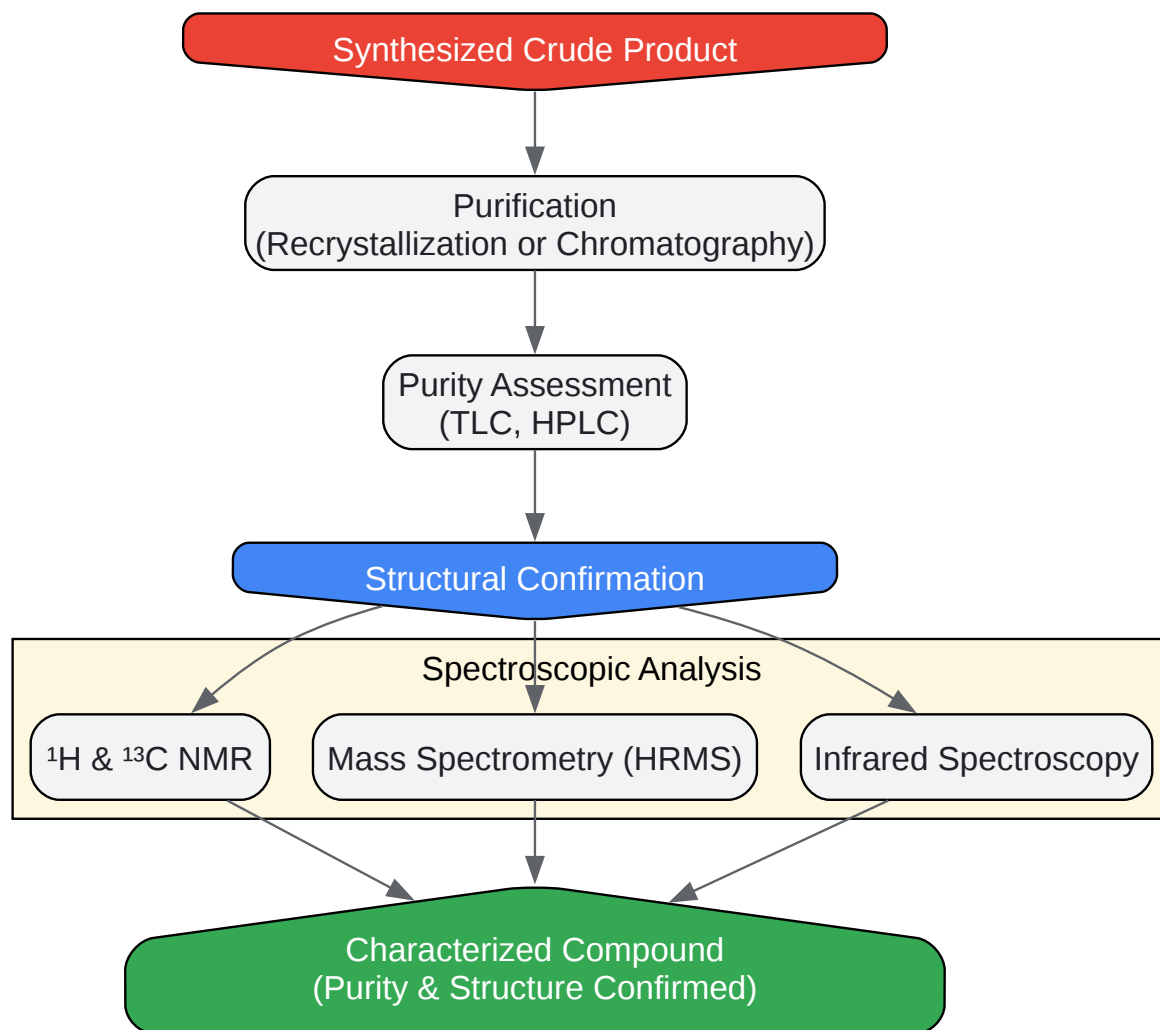
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR is used to identify the electronic environment of protons in the molecule. The spectrum for **2-(Allylthio)benzimidazole** shows characteristic signals for the allyl and benzimidazole moieties.<sup>[8]</sup>

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.46	m	2H	Aromatic (Benzimidazole H-4/H-7)
~7.11	m	2H	Aromatic (Benzimidazole H-5/H-6)
~6.03	m	1H	-CH= (Allyl)
~5.25	m	1H	=CH <sub>2</sub> (Allyl, trans)
~5.07	m	1H	=CH <sub>2</sub> (Allyl, cis)
~4.04	d	2H	-S-CH <sub>2</sub> - (Allyl)

Data adapted from Il'inykh et al.<sup>[8]</sup>

- $^{13}\text{C}$  NMR Spectroscopy: While specific literature data is sparse for this exact molecule, the expected spectrum would show distinct signals for the aromatic carbons of the benzimidazole ring, the olefinic carbons of the allyl group, and the aliphatic methylene carbon attached to the sulfur atom.
- Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. The expected exact mass for the protonated molecule  $[\text{M}+\text{H}]^+$  would be calculated based on its formula,  $\text{C}_{10}\text{H}_{11}\text{N}_2\text{S}^+$ .

## Analytical Workflow Diagram



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Caption: Standard workflow for the purification and analysis of a synthesized compound.

## Biological Context and Putative Mechanism of Action

The therapeutic relevance of benzimidazole derivatives is well-established.[2][5] Many compounds from this class, particularly anthelmintics like albendazole and mebendazole, exert their effect by interfering with microtubule formation.[6][10]

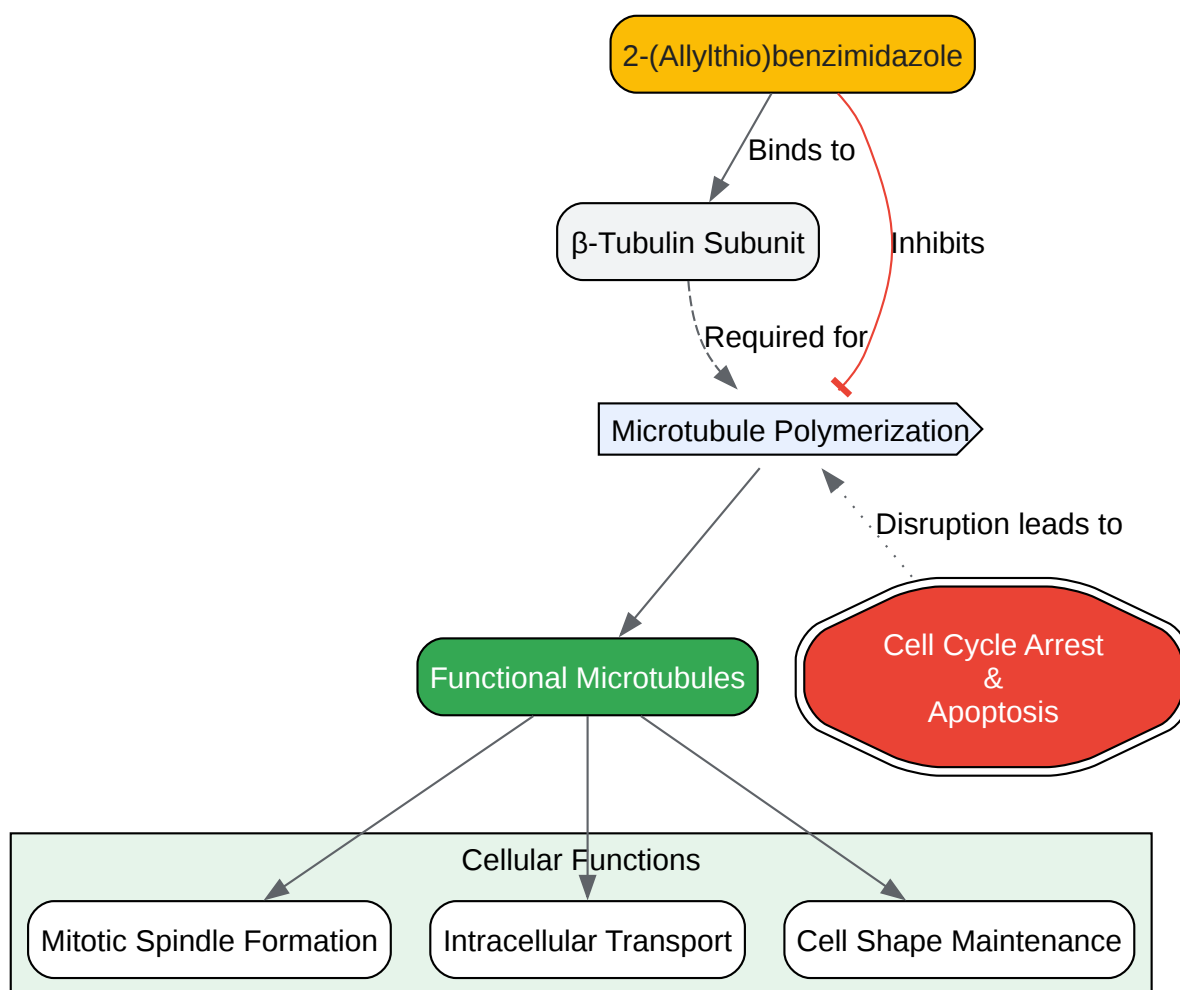
## Inhibition of Tubulin Polymerization

The primary putative mechanism of action for many biologically active benzimidazoles involves binding to  $\beta$ -tubulin, a subunit of microtubules.<sup>[10]</sup> This binding event disrupts the dynamic equilibrium between tubulin dimers and microtubule polymers. The failure of microtubules to polymerize correctly has catastrophic consequences for the cell, impairing essential functions such as:

- Cell Division: Disruption of the mitotic spindle prevents chromosome segregation.
- Intracellular Transport: The movement of vesicles and organelles is halted.
- Maintenance of Cell Structure: The cell loses its shape and integrity.

It is highly plausible that **2-(Allylthio)benzimidazole** shares this mechanism of action, making it a candidate for development as an anthelmintic or anticancer agent. The allylthio group may influence the compound's binding affinity to the tubulin pocket or alter its pharmacokinetic properties.

## Putative Signaling Pathway Diagram



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Caption: Putative mechanism of action via inhibition of tubulin polymerization.

## Conclusion

**2-(Allylthio)benzimidazole** is a synthetically accessible derivative of a pharmacologically significant scaffold. Its core molecular properties are well-defined, and its synthesis via nucleophilic substitution of 2-mercaptobenzimidazole is robust and efficient. Standard spectroscopic methods provide a clear path for its structural verification and quality control.



Based on the extensive literature on the benzimidazole class, its primary biological potential likely lies in its ability to disrupt microtubule dynamics, a mechanism with proven therapeutic applications. The presence of the allyl group offers a reactive handle for further chemical elaboration, opening avenues for the development of novel covalent inhibitors or probes for target identification. This guide provides the foundational technical knowledge for researchers to confidently synthesize, characterize, and explore the therapeutic potential of **2-(Allylthio)benzimidazole** in drug discovery programs.

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- To cite this document: BenchChem. [2-(Allylthio)benzimidazole molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182548#2-allylthio-benzimidazole-molecular-weight-and-formula]

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